1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(6-9)7-14-5-4-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSYBPYRNDDTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a dihydropyrazine core with a fluorobenzyl substituent. The presence of the fluorine atom typically enhances lipophilicity and may influence interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 220.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.21 g/mol |
| Purity | Typically >95% |
Synthesis Methods
The synthesis of this compound generally involves:
- Starting Materials : Utilizing commercially available fluorobenzyl bromides and dihydropyrazine precursors.
- Reaction Conditions : Key steps include nucleophilic substitution reactions followed by cyclization and oxidation processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown significant antiproliferative activity against breast and lung cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), which is relevant in neurodegenerative diseases. Inhibitors of MAO-B have been linked to potential therapeutic effects in conditions like Alzheimer's disease .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of related dihydropyrazines on various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range against cancer cells, suggesting potential for development as anticancer agents .
Case Study 2: Enzyme Inhibition
In a comparative study of several fluorinated compounds, it was found that derivatives of dihydropyrazines demonstrated potent inhibition of MAO-B with IC50 values ranging from 0.013 µM to 0.039 µM. This suggests that structural modifications can significantly enhance inhibitory potency against MAO-B .
The proposed mechanism of action for this compound involves:
- Binding Interactions : The compound likely interacts with specific active sites on target enzymes or receptors, leading to inhibition or modulation of their activity.
- Hydrogen Bonding : Structural analysis indicates potential for multiple hydrogen bonding interactions with target proteins, enhancing binding affinity and selectivity.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione | Similar core structure; different substitution | Anticancer properties; MAO inhibition |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Fluorophenyl and naphthalene substitutions | Potential anticancer activity |
| Flunarizine | Calcium antagonist; fluorophenyl group | Used clinically for migraine prophylaxis |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the dihydropyrazine-dione core critically influence physicochemical and biological properties:
Key Observations :
Insights :
Spectroscopic and Physicochemical Properties
¹H NMR and MS Data Comparison :
| Compound | ¹H NMR Shifts (DMSO, δ ppm) | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | Not reported (predicted aromatic peaks: ~7.2–7.4) | C₁₁H₈FN₂O₂ | 234.19 |
| 5-((3,4-Difluorobenzyl)thio)-1,4-dihydropyrazine-2,3-dione | δ 11.32 (NH), 7.33–7.21 (m, 2H), 6.97–6.94 (m, 1H) | C₁₁H₈F₂N₂O₂S | 298.26 |
| 5-Chloro-6-(4-(trifluoromethyl)phenethyl)-1,4-dihydropyrazine-2,3-dione | δ 12.01 (NH), 7.67 (d, J=8.0 Hz, 2H) | C₁₄H₉ClF₃N₂O₂ | 341.68 |
Notes:
Preparation Methods
Table 1: Key Reaction Conditions for Phenacyl Arylamine Condensation
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| N-phenacylarylamine formation | Arylamine + phenacyl bromide, phase-transfer catalyst | Intermediate formation |
| Diphenacyl derivative synthesis | N-phenacylarylamine + phenacyl bromide | N,N-diphenacyl derivative |
| Condensation | Diphenacyl derivative + arylamine | 1,4-Dihydropyrazine formation |
| Cyclization | Heating or Lewis acid catalysis | Stable dihydropyrazine product |
Preparation via Catalytic Asymmetric Synthesis Using Ugi Adducts and Tsuji–Trost Cyclization
A more modern and enantioselective approach involves the use of multicomponent Ugi reactions followed by palladium-catalyzed intramolecular cyclization (Tsuji–Trost reaction) to form diketopiperazines, including dihydropyrazine-2,3-dione derivatives.
Synthesis of Ugi Precursors
- The Ugi reaction combines an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid to form a peptidic adduct.
- For 1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, the 3-fluorobenzyl amine or related derivatives are used as the amine component.
- The reaction is typically carried out at room temperature with stirring for 24 hours, followed by purification via silica gel chromatography.
Tsuji–Trost Cyclization
- The key step is the palladium-catalyzed intramolecular allylic substitution (Tsuji–Trost reaction) of the Ugi adduct.
- Catalysts such as Pd2(dba)3 combined with chiral ligands (e.g., L4) in dioxane solvent are used.
- The reaction is performed at room temperature or slightly elevated temperature, often overnight.
- This step affords the diketopiperazine ring system with high yield and enantioselectivity.
Table 2: Conditions for Tsuji–Trost Cyclization of Ugi Adducts
| Parameter | Details |
|---|---|
| Catalyst | Pd2(dba)3 (5 mol%) |
| Ligand | Chiral ligand L4 (20 mol%) |
| Solvent | Dioxane |
| Temperature | Room temperature (rt) or 50 °C (racemic) |
| Reaction Time | Overnight (typically 12-16 hours) |
| Purification | Silica gel column chromatography |
| Yield | High (exact yields vary by substrate) |
| Enantioselectivity | High for chiral ligand catalysis |
This methodology is advantageous for its modularity, stereocontrol, and ability to incorporate diverse substituents such as the 3-fluorobenzyl group.
Comparative Analysis of Preparation Methods
| Feature | Phenacyl Arylamine Condensation | Ugi/Tsuji–Trost Cyclization |
|---|---|---|
| Starting Materials | Arylamines, phenacyl bromide | Amines, aldehydes, isocyanides, acids (Ugi) |
| Reaction Type | Condensation and cyclization | Multicomponent reaction + Pd-catalyzed cyclization |
| Stereocontrol | Limited | High (enantioselective with chiral ligands) |
| Reaction Conditions | Heating or Lewis acid catalysis | Mild, room temperature or moderate heating |
| Yield | Moderate | High |
| Purification | Chromatography | Chromatography |
| Scalability | Moderate | Good, adaptable to diverse substrates |
| Suitability for Fluorobenzyl Substituent | Good, via selection of arylamine | Excellent, via amine component in Ugi reaction |
Research Findings and Notes
- The phenacyl condensation route is classical and well-established for dihydropyrazine derivatives but may require optimization for fluorinated substituents to achieve better yields and stability.
- The Ugi/Tsuji–Trost method offers a modern, versatile, and enantioselective route, allowing for precise incorporation of 3-fluorobenzyl groups and other functional moieties with high efficiency.
- The choice of ligand and catalyst loading in the Tsuji–Trost reaction critically affects the enantioselectivity and yield.
- Both methods require purification by silica gel chromatography, and reaction monitoring by TLC or other analytical techniques is standard.
Q & A
Basic: What are the key synthetic pathways for 1-(3-Fluorobenzyl)-1,4-dihydropyrazine-2,3-dione, and how can cyclization conditions influence yield?
Answer:
The compound is synthesized via cyclization of intermediates under controlled conditions. For example, in related dihydropyrazinediones, cyclization of N-(2,2-diethoxyethyl)-N′-alkyl oxalamides (e.g., 19c ) using concentrated HCl yields the dihydropyrazine-2,3-dione core. Subsequent hydrogenation with palladium catalysts (e.g., 20c → 21c ) can reduce the double bond to form piperazine-2,3-dione derivatives . For fluorinated analogs like 1-(3-fluorobenzyl) derivatives, introducing the fluorobenzyl group likely occurs via nucleophilic substitution or reductive alkylation. Key variables include solvent choice (DMSO for cyclization), temperature (reflux in ethanol), and catalyst selection (Pd for hydrogenation). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorobenzyl CH at ~δ 4.5 ppm, carbonyl signals at ~δ 160-170 ppm) and diastereomer differentiation .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H] peak) and purity (≥95% by LC-MS at 254 nm) .
- ATR-IR : Identifies carbonyl (C=O, ~1700 cm) and N-H stretches (~3300 cm) .
- X-ray Crystallography (if available): Resolves stereochemistry and crystal packing .
Intermediate: How can fluorobenzyl-substituted dihydropyrazinediones be derivatized for structure-activity relationship (SAR) studies?
Answer:
- Click Chemistry : Azide-alkyne cycloaddition (e.g., CuSO/sodium ascorbate) introduces triazole moieties to the piperazine core, enabling modulation of steric/electronic properties .
- Borylation : Palladium-catalyzed reactions with bis(pinacolato)diboron install boronic ester groups for Suzuki-Miyaura coupling, expanding aryl/heteroaryl diversity .
- Reductive Alkylation : Substitutes the fluorobenzyl group with other alkyl/aryl amines to explore lipophilicity (ClogP) and bioavailability .
Advanced: How does protonation of the dihydropyrazinedione moiety influence biological activity (e.g., G-quadruplex binding)?
Answer:
The dihydropyrazinedione ring exhibits pH-dependent protonation (pKa ~6.9). At pH <6.0, protonation enhances electrostatic interactions with negatively charged G-quadruplex DNA, as shown in FRET melting assays and CD spectroscopy. This increases binding affinity and cytotoxicity (e.g., EC = 300 nM in HT29 colon cancer cells). Researchers must adjust buffer pH during assays to mimic physiological (pH 7.4) vs. acidic (e.g., tumor microenvironment) conditions .
Advanced: How to resolve contradictions in SAR data for fluorinated dihydropyrazinediones?
Answer:
Conflicting SAR often arises from substituent positioning (e.g., 3-fluorobenzyl vs. 2-fluorobenzyl) or assay variability. Mitigation strategies include:
- Systematic Analog Synthesis : Compare 3-fluoro, 4-fluoro, and non-fluorinated derivatives under identical conditions .
- Computational Modeling : Docking studies (e.g., molecular dynamics) predict steric/electronic effects on target binding .
- Dose-Response Curves : Validate potency differences using EC/IC values across multiple cell lines (e.g., A549 vs. HT29) .
Advanced: What methodologies enable enantioselective synthesis of chiral dihydropyrazinediones?
Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-benzyl amines) to control stereochemistry during cyclization .
- Asymmetric Catalysis : Employ chiral palladium catalysts for hydrogenation steps to achieve >80% enantiomeric excess (ee) .
- CSP-HPLC : Analyze enantiopurity using chiral stationary phases (e.g., retention time differentiation) and confirm via optical rotation (e.g., α = +9.6° for 3m) .
Advanced: How to evaluate the impact of fluorination on metabolic stability and pharmacokinetics?
Answer:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Fluorination often reduces metabolic clearance by blocking CYP450 oxidation sites .
- LogP Measurements : Compare ClogP (computational) vs. experimental Rf values (TLC) to assess lipophilicity changes. Fluorinated analogs typically show higher LogP, enhancing membrane permeability .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound), critical for dose optimization .
Advanced: What experimental designs are optimal for probing pH-dependent fluorescence in dihydropyrazinediones?
Answer:
- Fluorescence Quenching Assays : Titrate pH from 5.0–8.0 and monitor emission intensity (λ = 350 nm, λ = 450 nm). Protonation at pH 6.9 quenches fluorescence, correlating with electronic structure changes .
- Time-Resolved Spectroscopy : Measure fluorescence lifetime decay to distinguish static vs. dynamic quenching mechanisms .
- Cell Imaging : Use confocal microscopy (pH-sensitive dyes) to track intracellular localization and pH effects in live cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
